molecular formula C18H17NO7S2 B2552522 5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate CAS No. 868152-88-9

5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

Cat. No.: B2552522
CAS No.: 868152-88-9
M. Wt: 423.45
InChI Key: HNFRCUWOHJWVCJ-UHFFFAOYSA-N
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Description

5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiopyrano[2,3-d][1,3]thiazole core, which is known for its diverse biological activities

Preparation Methods

The synthesis of 5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable thiazole derivative under acidic conditions, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiopyrano derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups, using reagents like halogens or nitrating agents.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Scientific Research Applications

5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyrano[2,3-d][1,3]thiazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The presence of dimethoxyphenyl groups enhances its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar compounds include other thiopyrano[2,3-d][1,3]thiazole derivatives, such as:

  • 5,6-dimethyl 7-phenyl-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
  • 5,6-dimethyl 7-(4-methoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

These compounds share a similar core structure but differ in the substituents attached to the aromatic ring

Properties

IUPAC Name

dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S2/c1-23-9-6-5-8(7-10(9)24-2)11-12(16(20)25-3)14(17(21)26-4)27-15-13(11)28-18(22)19-15/h5-7,11H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFRCUWOHJWVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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